Berberine deriv jci 2218

Description

Significance of Berberine (B55584) as a Natural Product Scaffold in Research

Berberine, extracted from various plants including those of the Berberis species, possesses a rich history in traditional medicine. nih.gov Modern scientific investigation has substantiated its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer effects. nih.govpharmaffiliates.comcdnsciencepub.com This wide range of activities makes the berberine molecule a privileged structure in drug discovery. chemicalbook.com Its rigid, complex framework provides a unique starting point for the design of novel therapeutic agents. The inherent bioactivity of the berberine core saves researchers the effort of starting from scratch, allowing them to focus on refining and optimizing its properties for specific medical applications.

Rationale for Derivatization Strategies for Enhanced Bioactivity in Research

Despite its therapeutic potential, the clinical application of berberine is often hampered by factors such as poor water solubility and low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its effect. pharmaffiliates.com To address these limitations and to improve its efficacy and target specificity, researchers have turned to derivatization. By strategically modifying the chemical structure of berberine, it is possible to create new compounds—derivatives—with enhanced pharmacological profiles. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as increased potency against specific biological targets. pharmaffiliates.comosdd.net For instance, the addition of different functional groups to the berberine scaffold has been shown to yield derivatives with significantly improved anti-cancer and anti-diabetic activities compared to the parent compound. nih.govdovepress.com

Overview of the Chemical Compound (e.g., Berberine Deriv JCI 2218) within the Context of Berberine Analogs Research

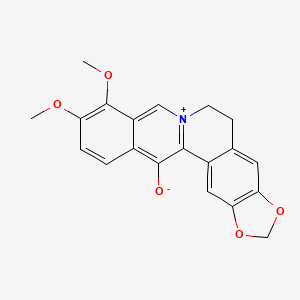

Within the extensive library of synthesized berberine analogs, one particular compound of interest is identified by the CAS number 62595-72-6. While it has been cataloged in databases under the identifier "this compound," its more descriptive chemical name is Berberine Phenol Betaine or 13-Hydroxyberberine Inner Salt. pharmaffiliates.comchembk.comcato-chem.comsimsonpharma.com

This derivative possesses the molecular formula C₂₀H₁₇NO₅ and a molecular weight of 351.35 g/mol . chembk.comsimsonpharma.com Structurally, it is characterized by the introduction of a hydroxyl group at the 13-position of the berberine core, which then exists in an inner salt, or betaine, form. This modification significantly alters the electronic and steric properties of the molecule compared to the parent berberine.

The study of Berberine Phenol Betaine and other similar derivatives is crucial for understanding the structure-activity relationships (SAR) of the berberine scaffold. By analyzing how specific structural changes impact biological activity, researchers can design more effective and targeted therapeutic agents. While specific, in-depth research on the bioactivity of Berberine Phenol Betaine is not as extensively documented in publicly available literature as some other derivatives, its existence and chemical characterization place it firmly within the ongoing effort to explore the full therapeutic potential of the berberine family of compounds.

| Property | Value |

| Identifier | This compound |

| Chemical Name | Berberine Phenol Betaine, 13-Hydroxyberberine Inner Salt |

| CAS Number | 62595-72-6 |

| Molecular Formula | C₂₀H₁₇NO₅ |

| Molecular Weight | 351.35 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-21-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQJUYMGQNBENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434344 | |

| Record name | AGN-PC-0MXEL7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-72-6 | |

| Record name | BERBERINE DERIV JCI 2218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0MXEL7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of Berberine Derivatives

Chemical Synthesis Approaches for Novel Berberine (B55584) Analogs

The synthesis of novel berberine analogs involves a variety of chemical strategies aimed at modifying the core structure to improve its pharmacokinetic and pharmacodynamic properties. These approaches often target specific positions on the berberine skeleton to introduce new functional groups or conjugate it with other molecules.

Systematic structural modification of berberine has been shown to be an effective method for altering its biological activities. scielo.brscielo.br The primary sites for these modifications are the C-8, C-9, C-12, and C-13 positions. nih.govoup.com

C-9 Position: Functionalization at the C-9 position is a widely explored strategy. nih.govrsc.orgrsc.orghep.com.cnresearchgate.net A common initial step involves the selective demethylation of the methoxy (B1213986) group at C-9 by heating berberine under vacuum or microwave irradiation, which yields berberrubine (B190655). nih.govhep.com.cn This intermediate provides a reactive hydroxyl group that can be further derivatized. For instance, berberrubine can be treated with various reagents to introduce new substituents. nih.gov

C-8 Position: The polar C=N+ bond in the berberine nucleus makes the C-8 position susceptible to nucleophilic attack. scielo.brscielo.br This reactivity allows for the introduction of a variety of substituents. For example, under alkaline conditions, compounds with active hydrogen, such as alkyl ketones, can generate carbanions that undergo nucleophilic addition at the C-8 position, leading to the formation of 8-keto-substituted berberine derivatives. oup.com The introduction of suitable substituents at this position is an effective strategy to improve lipophilicity. oup.com

C-13 Position: Modification of the berberine skeleton at the C-13 position can be achieved through an enamine-7,8-acetonyl intermediate. scielo.brscielo.br This approach has been used to generate a series of derivatives with promising therapeutic effects. scielo.brscielo.br Studies have shown that substitutions with polyphenol rings and chalcone (B49325) moieties at this position can lead to more active and safer compounds. nih.gov

C-12 Position: The C-12 position can also be functionalized to yield novel derivatives. For instance, the introduction of a substituted imidazole (B134444) fragment at this position has been shown to result in good biological activity against both Gram-positive and Gram-negative bacteria. oup.com Additionally, Suzuki-Miyaura reactions have been employed to synthesize 12-aryl berberine analogs. researchgate.net

The introduction of diverse functional groups onto the berberine scaffold is a key strategy for modulating its biological activity. nih.gov

Amide and Ester Groups: Amide and ester functionalities have been incorporated into the berberine structure. For example, a series of novel C-9-O-substituted-berberine derivatives containing these groups have been synthesized and evaluated for their anti-inflammatory effects. rsc.org

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups can significantly impact the lipophilicity and, consequently, the biological activity of berberine derivatives. nih.govpreprints.org For instance, the introduction of a dodecyl group at the 9- or 13-position has been explored for potential anticancer applications. preprints.org Similarly, 13-alkyl-substituted berberines have shown increased activity against Staphylococcus aureus, with the activity increasing with the length of the alkyl chain. sibran.ru Phenyl-substituted berberine triazolyl derivatives have also been synthesized and have demonstrated better anticancer activity than the parent compound. scielo.br

Dimethoxy Groups: The presence of a 2,3-dimethoxy moiety has been found to be beneficial for the activity of certain berberine derivatives.

Conjugating berberine with other bioactive molecules is an emerging strategy to develop novel therapeutic agents with potentially synergistic effects. mdpi.combohrium.comnih.govmdpi.com

A notable example is the conjugation of berberine with canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor. mdpi.comnih.gov Researchers have synthesized compounds by conjugating canagliflozin at the C-9 position of berberine. mdpi.comnih.gov One such derivative, designated as B9OC, was synthesized and investigated for its antibacterial properties. mdpi.com The synthesis of B9OC involves the initial preparation of berberrubine from berberine, followed by the synthesis of canagliflozin bromide. These intermediates are then reacted to form the final conjugate. mdpi.com Another compound, BC, was synthesized by linking canagliflozin at the C-13 position of berberine. mdpi.com

Table 1: Examples of Synthesized Berberine Derivatives and Their Biological Focus

| Derivative | Modification Site | Introduced Group/Molecule | Biological Focus |

|---|---|---|---|

| 8-keto-substituted derivatives | C-8 | Alkyl ketones | Antibacterial |

| 9-O-substituted derivatives | C-9 | Various substituents | Anti-inflammatory, Anticancer |

| 12-aryl analogs | C-12 | Aryl groups | Anticancer |

| 13-substituted derivatives | C-13 | Polyphenol rings, Chalcone moieties | Antimicrobial |

| B9OC | C-9 | Canagliflozin | Antibacterial |

| BC | C-13 | Canagliflozin | Hypoglycemic, Antibacterial |

Design Principles for Structure-Activity Relationship (SAR) Studies in Berberine Derivatization

The design of novel berberine derivatives is often guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. Computational methods play a crucial role in modern SAR studies, enabling the rational design of more potent and selective compounds.

In silico techniques have become indispensable tools in the design and screening of berberine derivatives. nih.govnih.govvisbio.co.thfrontiersin.orgresearchgate.netsemanticscholar.org

In Silico Library Development: Virtual libraries of berberine derivatives can be created to explore a wide range of chemical modifications. This data-driven approach allows for a more targeted exploration of compound libraries, which can reduce the time and cost associated with drug discovery. visbio.co.th

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.orgemerginginvestigators.orgnih.govswu.ac.thmdpi.com This method is widely used to study the interactions between berberine derivatives and their biological targets, providing insights into their mechanism of action. nih.gov For example, molecular docking studies have been used to investigate the binding of berberine derivatives to various targets, including enzymes and DNA. emerginginvestigators.orgswu.ac.th The results of these studies can help in identifying key interactions that are important for biological activity and can guide the design of new derivatives with improved binding affinity. swu.ac.th

Computational methods are also employed to predict the binding affinities of berberine derivatives and to identify their pharmacophore patterns.

Predicting Binding Affinities: The binding free energy of a ligand to its target can be calculated using computational methods such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. rsc.org These calculations can provide a quantitative measure of the binding affinity and can be used to rank different derivatives. rsc.org Molecular dynamics simulations can also be used to study the stability of the ligand-protein complex over time. nih.govnih.govrsc.org

Pharmacophore Modeling: Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. researchgate.net Reverse pharmacophore screening can be used to predict the potential biological targets of a compound. nih.gov By understanding the pharmacophore of berberine and its derivatives, it is possible to design new compounds with enhanced activity. researchgate.net Additionally, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is often performed to assess the drug-likeness of the designed derivatives. mdpi.comvisbio.co.th

Table 2: Computational Methods in Berberine Derivative Design

| Computational Method | Application |

|---|---|

| In Silico Library Development | Exploration of a wide range of chemical modifications |

| Molecular Docking | Prediction of ligand-target binding modes and interactions |

| Molecular Dynamics Simulations | Assessment of the stability of ligand-target complexes |

| MM/GBSA | Calculation of binding free energies |

| Pharmacophore Modeling | Identification of essential structural features for biological activity |

| ADMET Prediction | Assessment of drug-likeness and potential toxicity |

An article focusing solely on the chemical compound “Berberine deriv jci 2218” cannot be generated at this time. The provided identifier, “this compound,” is not specific enough to locate the primary scientific literature required to fulfill the detailed request for information on its synthetic methodologies and the experimental validation of its structure-activity relationship (SAR) hypotheses.

Extensive searches for a chemical compound or a publication with the identifier “jci 2218” in the context of berberine derivatives did not yield a specific, verifiable source. Scientific literature is typically referenced using unique identifiers such as a Digital Object Identifier (DOI) or a PubMed ID (PMID). The provided term does not conform to these standard citation formats.

Without access to the specific research paper detailing the synthesis and biological evaluation of “this compound,” it is impossible to provide the scientifically accurate and thorough content required for the requested article structure, including detailed research findings and data tables. Generating content based on general information about berberine derivatives would violate the explicit instruction to focus solely on the specified compound.

Therefore, to proceed with this request, a more precise and verifiable reference to the source material is necessary.

Structure Activity Relationships Sar of Berberine Derivatives

Impact of Substituent Nature and Position on Biological Activities

The nature and position of functional groups on the berberine (B55584) molecule are critical determinants of its pharmacological effects. Modifications, particularly at the C-9 and C-13 positions, have been proven to be an effective strategy for enhancing biological activities. scielo.br

The unique, planar aromatic surface formed by the four rings of the berberine scaffold is essential for its interaction with nucleic acids. nih.gov This aromaticity allows the molecule to intercalate between the base pairs of DNA structures. nih.gov Studies have shown that berberine and its derivatives can stabilize secondary nucleic acid structures like the Guanine (B1146940) Quadruplex (G4), which plays a role in gene regulation and can be a target for inhibiting cancer cell proliferation. emerginginvestigators.org

The binding affinity of berberine derivatives to G4 DNA is significantly influenced by the aromaticity and flexibility of their substituents. emerginginvestigators.org Research involving an in-silico library of over 800 ligands demonstrated that derivatives with aromatic R groups have a pronounced positive impact on the binding strength with G4 complexes. emerginginvestigators.org These aromatic groups enhance π-π stacking interactions with the guanine endplates and grooves of the G4 structure, leading to more effective binding and stabilization. nih.govemerginginvestigators.org Furthermore, a flexible and long alkyl chain, particularly as a 9-O-substitution, has been shown to contribute to stronger nucleic acid binding. nih.gov

The introduction of specific chemical bonds, such as amide linkages, has been shown to be crucial for preserving or enhancing the biological activity of berberine derivatives. In the context of glucose-lowering effects, the presence of an amide bond at the 9-position of the berberine structure is considered essential to maintain its activity. scielo.bre-century.us One study that screened thirty-five derivatives for their effect on glucose consumption in HL-7702 cells found that a candidate with an amide bond and an amidogen (B1220875) group at the 9-position exhibited a potency that was 33.3-42.1% stronger than that of the parent berberine compound at an equivalent molar concentration. e-century.us This highlights the importance of the amide linkage in maintaining the derivative's therapeutic action. scielo.bre-century.us

The potency of berberine derivatives can be significantly enhanced by the introduction of electron-donating groups at specific positions. scielo.br For instance, adding an electron-donating amidogen group at the 9-position has been identified as a viable strategy to increase the glucose-lowering potency of berberine. e-century.us

Similarly, in the development of derivatives with antioxidant properties, introducing electron-donating groups on an aromatic nucleus attached to the C-9 position is a common approach to improve activity. nih.gov A study involving a series of 9-O-benzoic acid berberine derivatives found that compounds featuring electron-donating groups such as methoxy (B1213986), methyl, and acetoxyl groups showed significantly higher antioxidant activities in various assays (ABTS, DPPH, HOSC, and FRAP). nih.gov This suggests a direct correlation between the presence of these groups and the enhanced radical-scavenging capabilities of the derivatives. nih.gov

Structure-activity relationship analyses have demonstrated that the anti-cancer potency of 9- and 13-substituted berberine derivatives is closely related to the length of the n-alkyl groups. nih.gov As the alkyl chain length increases, the lipophilicity of the compound rises, leading to improved bioavailability and cell membrane permeability. nih.gov For example, derivatives with a dodecyl group (a 12-carbon chain) at the 9-O, 13-, or 13-O positions showed significantly enhanced lipophilicity and transmembrane permeability compared to berberine, resulting in 48- to 125-fold stronger cytotoxic potency against human liver carcinoma HepG2 cells. nih.gov

Similarly, in the context of hypoglycemic activity, the length of the alkyl fragment in 9-N-n-alkylberberine derivatives influences their effect on glucose consumption. While derivatives with shorter alkyl chains (C5, C7) were more potent in stimulating glucose consumption by HepG2 cells, this effect diminished as the chain length increased to C10 and C12. mdpi.com This indicates that while increased lipophilicity is generally beneficial, an optimal chain length is required to balance permeability and interaction with the biological target.

Table 1: Cytotoxicity and Lipophilicity of Selected 9-/13-Substituted Berberine Derivatives

| Compound | Substitution | Alkyl Chain | clogP* | IC50 (μM) vs. HepG2 Cells |

|---|---|---|---|---|

| Berberine (1) | - | - | -2.63 | >40 |

| 5e | 9-O-dodecyl | C12 | 5.60 | 0.32 ± 0.08 |

| 6e | 13-dodecyl | C12 | 6.09 | 0.77 ± 0.18 |

| 7e | 13-O-dodecyl | C12 | 5.60 | 0.83 ± 0.30 |

| 7d | 13-O-decyl | C10 | 4.54 | 0.91 ± 0.40 |

*clogP: Calculated log value of the partition coefficient, an indicator of lipophilicity. Data sourced from nih.gov.

The addition of specific chemical moieties to the berberine skeleton can confer enhanced activity against particular molecular targets. A notable example is the downregulation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. nih.govresearchgate.net

In a study where forty berberine derivatives were synthesized and evaluated for their ability to down-regulate PCSK9 transcription in HepG2 cells, structure-activity relationship analysis revealed that the 2,3-dimethoxy moiety was beneficial for this activity. nih.govresearchgate.netnih.gov Among the synthesized compounds, a derivative named 9k displayed the most potent activity, with an IC50 value of 9.5 ± 0.5 μM, which was superior to that of the original berberine. nih.govresearchgate.net This derivative significantly decreased PCSK9 protein levels in cells and in the liver and serum of mice, demonstrating that targeted structural modifications can lead to derivatives with highly specific and enhanced therapeutic effects. nih.gov The mechanism of action for 9k involves targeting HNF1α and/or Sp1 cluster modulation, which differs from that of berberine. nih.govresearchgate.net

Table 2: Activity of Berberine and Derivative 9k on PCSK9 Downregulation

| Compound | Key Structural Feature | IC50 (μM) |

|---|---|---|

| Berberine | - | >9.5 |

| 9k | 2,3-dimethoxy moiety | 9.5 ± 0.5 |

Data sourced from nih.govresearchgate.net.

SAR in Modulating Specific Molecular Targets

G-Quadruplex DNA Stabilization and Binding Dynamics

Berberine and its derivatives have garnered significant attention for their potential as anticancer agents through the stabilization of G-quadruplex (G4) DNA structures. These secondary nucleic acid structures, prevalent in telomeric regions and gene promoter areas, are crucial in gene regulation. emerginginvestigators.orgresearchgate.net Their stabilization can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells, thereby impeding cancer cell proliferation. emerginginvestigators.org

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) of berberine derivatives in G4-DNA binding. emerginginvestigators.orgrsc.org Research indicates that the binding affinity of berberine derivatives to G4-DNA is influenced by the nature and position of substituents on the berberine scaffold. emerginginvestigators.orgresearchgate.net

A key factor in the interaction is the π-π stacking between the aromatic system of the berberine core and the guanine tetrads of the G-quadruplex. emerginginvestigators.orgresearchgate.net Van der Waals interactions also play a significant role in the binding of these derivatives to G4-DNA. rsc.org Studies have shown that berberine derivatives can bind to G-quadruplexes with a higher affinity than the parent berberine molecule. rsc.org

Modifications at various positions of the berberine structure have been explored to enhance G4-DNA binding and stabilization. For instance, the addition of alkyl or aryl groups at the C-8, C-12, and C-13 positions has been investigated. emerginginvestigators.orgresearchgate.net It was observed that berberine analogs generally exhibit lower free energies of binding to G4-DNA compared to double-stranded DNA. emerginginvestigators.org Furthermore, the introduction of aromatic R groups can positively impact the binding strength between berberine analogs and G4 complexes. emerginginvestigators.org A derivative with a pyridine-containing side group at the 13th position demonstrated improved binding to telomeric G-quadruplexes and some selectivity for different G4 sequences. researchgate.net

The following table summarizes the thermodynamic parameters of binding for selected berberine analogs to G-quadruplex DNA, as determined by computational studies.

| Compound | Modification Position | Substituent | Predicted Free Energy of Binding (ΔG, kcal/mol) |

|---|---|---|---|

| Berberine | - | - | - |

| Analog 8h (R enantiomer) | C-8 | Naphthyl | -2.1 |

| Analog 8h (S enantiomer) | C-8 | Naphthyl | -3.3 |

| Analog 8i (R enantiomer) | C-8 | - | -1.0 |

| Analog 8i (S enantiomer) | C-8 | - | -2.2 |

Low-Density Lipoprotein Receptor (LDLR) Upregulation

Berberine has been identified as a novel agent for lowering cholesterol by upregulating the expression of the Low-Density Lipoprotein Receptor (LDLR). genechem.com.cn This upregulation is achieved through a mechanism distinct from that of statins. genechem.com.cn Berberine enhances the stability of LDLR mRNA, leading to increased LDLR protein levels and consequently greater clearance of LDL cholesterol from the blood. genechem.com.cnresearchgate.netnih.govnih.gov This effect is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway. genechem.com.cnnih.govnih.gov

The structure-activity relationship of berberine derivatives in upregulating LDLR has been a subject of investigation to develop more potent compounds. One of the key targets in this pathway is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that promotes the degradation of LDLR. nih.govnih.govnih.govresearchgate.net By down-regulating PCSK9, berberine and its derivatives can indirectly increase LDLR levels. nih.govnih.gov

A study involving the synthesis and evaluation of forty berberine derivatives for their ability to down-regulate PCSK9 transcription in HepG2 cells revealed important SAR insights. nih.govresearchgate.net It was found that the 2,3-dimethoxy moiety on the berberine scaffold may be beneficial for this activity. nih.govresearchgate.net Among the synthesized compounds, derivative 9k showed the most potent activity, with an IC50 value of 9.5 ± 0.5 μM, which was better than that of the parent compound, berberine. nih.govresearchgate.net This compound was found to significantly increase LDLR expression and LDL-C clearance by down-regulating PCSK9 protein. nih.gov Interestingly, the mechanism of action for 9k appears to be different from that of berberine, involving the modulation of HNF1α and/or Sp1 clusters upstream of PCSK9. nih.govresearchgate.net

The following table presents data on the PCSK9 transcriptional inhibitory activity of selected berberine derivatives.

| Compound | Modification | IC50 (μM) for PCSK9 Down-regulation |

|---|---|---|

| Berberine (BBR) | Parent Compound | >10 |

| 9k | - | 9.5 ± 0.5 |

Enzyme Inhibition and Activation Profiles

The therapeutic potential of berberine and its derivatives extends to the modulation of various enzymes. The structure-activity relationships of these compounds have been explored to optimize their inhibitory or activating effects on specific enzymatic targets.

One area of focus has been the inhibition of yeast α-glucosidase, an enzyme involved in carbohydrate digestion. A series of 9-O-berberrubine carboxylate derivatives were synthesized and evaluated for their inhibitory activity. nih.gov All thirty-five synthesized compounds demonstrated superior inhibitory activity compared to berberine, berberrubine (B190655), and the positive control, acarbose. nih.gov The SAR study indicated that the introduction of a benzene (B151609) ester at the 9-position could significantly boost inhibitory activity. nih.gov Substituents on the benzoate (B1203000) moiety, such as methoxy, hydroxy, methylenedioxy, benzyloxy, halogen, trifluoromethyl, nitro, and alkyl groups, were generally found to contribute positively to the activity. nih.gov Compounds 9 , 26 , 27 , 28 , and 33 were identified as the most potent inhibitors, with IC50 values ranging from 1.61 to 2.67 μM. nih.gov Kinetic studies revealed that these potent derivatives act as competitive inhibitors of the enzyme. nih.gov

In another study, berberine derivatives were investigated for their activity on AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. researchgate.net A series of new derivatives of berberine and pseudoberberine (B1258793) were synthesized and evaluated. Among these, a pseudoberberine analog, compound 1 , showed potential for both AMPK activation and LDLR up-regulation, suggesting it could be a multi-target agent. researchgate.net

Furthermore, the inhibitory potential of berberine derivatives has been explored against Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. A SAR analysis of tetrahydroberberine (B1206132) derivatives revealed the importance of a bromine substitution at the 12-position of the scaffold for Tdp1 inhibition. researchgate.net Additionally, the presence of a sulfonate group with a polyfluoroaromatic moiety at position 9 was found to increase potency, while alkyl fragments at the same position were generally inactive. researchgate.net

The following table summarizes the α-glucosidase inhibitory activity of selected 9-O-berberrubine carboxylate derivatives.

| Compound | IC50 (μM) for Yeast α-glucosidase Inhibition | Inhibition Mode |

|---|---|---|

| Acarbose | 93.60 | - |

| Berberine (BBR) | >50 | - |

| Berberrubine (BBRB) | >50 | - |

| 9 | - | Competitive |

| 26 | - | Competitive |

| 27 | - | - |

| 28 | - | Competitive |

| 33 | - | Competitive |

Molecular Mechanisms of Action of Berberine Derivatives

Modulation of Key Cellular Signaling Pathways

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy metabolism. nih.gov Berberine (B55584) and its derivatives are well-documented activators of the AMPK pathway. nih.govfrontiersin.org Activation of AMPK by berberine can occur through the inhibition of the mitochondrial respiratory chain, which increases the cellular AMP/ATP ratio. researchgate.net However, studies also indicate that berberine can activate AMPK through mechanisms independent of changes in the AMP/ATP ratio, suggesting a more complex interaction. frontiersin.org

Once activated, AMPK influences a variety of downstream processes. A key downstream target of AMPK is the mammalian target of rapamycin (B549165) (mTOR), which is negatively regulated by AMPK. nih.gov By activating AMPK, berberine can inhibit mTOR signaling, which has significant implications for cell growth and proliferation. nih.govnih.gov Furthermore, activated AMPK can phosphorylate other substrates, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. researchgate.net Research in HepG2 hepatocytes and C2C12 myotubes showed that berberine treatment significantly increased the phosphorylation of both AMPK (at Thr172) and ACC (at Ser79). nih.gov

Interestingly, some studies suggest that the metabolic effects of berberine, such as promoting glucose metabolism, may occur independently of AMPK activation, indicating that berberine engages multiple parallel pathways to exert its effects. nih.gov Recent findings also suggest that berberine sustains AMPK activity by inhibiting the expression of UHRF1, a negative regulator that promotes the dephosphorylation of AMPK. frontiersin.org This differs from other AMPK activators like metformin, highlighting a unique regulatory mechanism. frontiersin.org

Table 1: Effects of Berberine on AMPK Pathway Components

| Cell Line | Treatment | Effect | Downstream Consequences |

|---|---|---|---|

| Colorectal Cancer Cells | Berberine (15, 30, 60 µmol/L) | Activation of AMPK | Inhibition of mTOR; Phosphorylation of p53 |

| HepG2 Hepatocytes | Berberine (20 µmol/L) | 2.0-fold increase in AMPK phosphorylation | 2.8-fold increase in ACC phosphorylation |

| C2C12 Myotubes | Berberine (20 µmol/L) | 2.4-fold increase in AMPK phosphorylation | 2.8-fold increase in ACC phosphorylation |

| Adipose Tissue (Mice) | Berberine | Increased P-AMPK expression | Activation of SIRT1; Deacetylation of PPARγ |

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is frequently observed in cancer and metabolic diseases. Berberine and its derivatives have been shown to be potent inhibitors of this pathway. nih.govnih.gov

Studies have demonstrated that berberine can downregulate the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR. nih.govnih.gov In SW480 colon cancer cells, berberine treatment led to decreased levels of p-PI3K, p-Akt, and p-mTOR. nih.gov This inhibitory effect is partly mediated by the upregulation of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.gov By increasing PTEN expression, berberine effectively dampens the entire downstream signaling cascade. nih.gov

The inhibition of mTOR, a central regulator of cellular metabolism, is a significant consequence of berberine's action on this pathway. nih.gov mTOR exists in two complexes, mTORC1 and mTORC2, with the PI3K/Akt pathway being a well-established upstream regulator of mTORC1. nih.gov Berberine's ability to inhibit mTOR phosphorylation contributes to its effects on autophagy and cell cycle arrest. nih.govnih.gov The modulation of the PI3K/Akt/mTOR pathway is a key mechanism behind the anti-tumor effects of berberine in various cancers, including endometrial, breast, and hepatocellular carcinoma. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) cascades, are critical in translating extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. rsc.org Berberine and its derivatives have been shown to differentially modulate these pathways.

In A549 adenocarcinoma cells, a linoleic acid-modified berberine derivative (compound 8) was found to significantly reduce the expression of phosphorylated ERK (p-ERK) while increasing the expression of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). rsc.orgrsc.org Since ERK is often associated with cell survival, its inhibition contributes to the pro-apoptotic effects of the derivative. rsc.org Conversely, the activation of the stress-activated kinases p38 and JNK is known to induce apoptosis, further enhancing the compound's anti-cancer activity. rsc.org

In the context of immune regulation, berberine has been shown to inhibit Th1 differentiation by suppressing the activation of p38 MAPK and JNK. nih.gov Simultaneously, it can inhibit Th17 differentiation by activating ERK1/2. nih.gov This differential regulation highlights the context-dependent effects of berberine on MAPK signaling. In porcine intestinal epithelial cells, berberine pre-treatment was effective in inhibiting LPS-induced phosphorylation of ERK1/2, JNK, and p38, thereby reducing the inflammatory response. nih.gov

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. NF-κB is a transcription factor that, under basal conditions, is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Berberine and its derivatives have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govmdpi.com A preliminary mechanism study revealed that several berberine derivatives could inhibit TNF-α-induced NF-κB activation by impairing the phosphorylation of the IKK complex. nih.gov Specifically, derivatives 2d, 2e, 2i, and 2j showed an inhibitory rate of around 90% at a 5 μM concentration, which was significantly more potent than the parent compound, berberine. nih.govresearchgate.net By preventing IKK phosphorylation, these derivatives block the degradation of IκBα, thereby preventing NF-κB nuclear translocation. nih.govresearchgate.net This mechanism has been observed in various cell types, including human retinal endothelial cells and porcine intestinal epithelial cells. nih.govresearchgate.net

Table 2: Inhibitory Effects of Berberine Derivatives on TNF-α-Induced NF-κB Activation

| Compound | Concentration | % Inhibition of NF-κB Activation | Mechanism |

|---|---|---|---|

| Berberine (BBR) | 5 µM | 36% | Moderate inhibition |

| Derivative 2d | 5 µM | ~90% | Impairment of IKK phosphorylation |

| Derivative 2e | 5 µM | ~90% | Impairment of IKK phosphorylation |

| Derivative 2i | 5 µM | ~90% | Impairment of IKK phosphorylation |

| Derivative 2j | 5 µM | ~90% | Impairment of IKK phosphorylation |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Aberrant or constitutive activation of the STAT3 pathway is linked to the development and progression of numerous cancers. nih.gov Berberine has emerged as a significant modulator of this pathway. nih.gov

Research has shown that berberine can inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in various cancer cells, including nasopharyngeal carcinoma (NPC) and cholangiocarcinoma cells. nih.govnih.govresearchgate.net The mechanism of inhibition involves reducing the phosphorylation of STAT3 at key tyrosine (Tyr705) and serine (Ser727) residues, which is essential for its activation and nuclear translocation. nih.govresearchgate.net In some cases, berberine has also been found to reduce the total protein levels of STAT3. researchgate.net

Furthermore, berberine has been shown to block STAT3 activation induced by tumor-associated fibroblasts (TAFs), which secrete IL-6, thereby modulating the tumor microenvironment. nih.govnih.gov It can also promote the degradation of STAT3 by enhancing its ubiquitination. nih.gov By inhibiting the JAK/STAT pathway, berberine downregulates the expression of downstream STAT3 target genes, such as the anti-apoptotic protein Mcl-1 and the oncomiR, miR-21. nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid and glucose metabolism. The PPAR family includes three subtypes: PPARα, PPARγ, and PPARδ. Berberine and its derivatives interact with these receptors to modulate metabolic processes.

Berberine has been identified as a potent agonist of PPARα. imrpress.comresearchgate.net Cell-based reporter gene assays have shown that berberine selectively activates PPARα, and radioligand binding assays confirm that it binds directly to the ligand-binding domain of PPARα. imrpress.com This activation leads to the up-regulation of PPARα target genes, such as CPT-Iα, which is involved in fatty acid oxidation. imrpress.com

The interaction with PPARγ is more complex. While some studies report that berberine inhibits PPARγ and its target genes, thereby suppressing adipocyte differentiation nih.gov, other research indicates that berberine can selectively activate PPARγ through deacetylation mediated by the AMPK/SIRT1 pathway, which promotes adipose tissue browning and thermogenesis. ijbs.com More recently, PPARδ has been identified as playing an active role in the anti-hepatocellular carcinoma effects of berberine. nih.gov Berberine was found to activate PPARδ in a dependent manner, leading to the induction of apoptotic cell death. nih.gov

Transforming Growth Factor-beta Receptor 1 (TGFBR1) Interaction

Berberine derivatives have been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and immune responses. Computational screening studies have identified Transforming Growth Factor-beta Receptor 1 (TGFBR1) as a potential direct target of berberine nih.gov. Experimental evidence further supports this, demonstrating that berberine can directly bind to TGFBR1 and inhibit its enzymatic activities nih.gov. This interaction leads to the suppression of the downstream TGF-β1/SMAD2/3 signaling pathway nih.gov. By inhibiting this pathway, berberine can modulate the expression of target genes involved in cell proliferation and migration nih.govresearchgate.net.

NIMA-related kinase 7 (NEK7) Protein Binding

A significant molecular target of berberine is the NIMA-related kinase 7 (NEK7) protein. Research has demonstrated a direct interaction between berberine and NEK7 nih.govacs.orgresearchgate.net. This binding is highly specific and has been shown to block the interaction between NEK7 and the NLRP3 inflammasome, a key component of the innate immune system nih.govacs.orgresearchgate.netnih.gov. The anti-inflammatory effects of berberine are, in part, attributed to this inhibition of the NEK7-NLRP3 interaction researchgate.netnih.gov.

Other Relevant Kinase and Receptor Interactions

Berberine and its derivatives exhibit a broad range of interactions with various other kinases and receptors, contributing to their pleiotropic effects.

MET: Berberine has been identified as a direct inhibitor of the MET kinase, a receptor tyrosine kinase involved in cell proliferation and survival.

Janus Kinase 2 (JAK2): The JAK-STAT signaling pathway is another target of berberine. It has been shown to interfere with this pathway, which is crucial for cytokine signaling and immune responses.

HNF1α: Berberine can down-regulate the expression of Hepatocyte Nuclear Factor 1-alpha (HNF1α), a transcription factor involved in the regulation of various genes, including PCSK9 nih.govahajournals.org.

Sp1 cluster: Studies have indicated that berberine can reduce the protein expression of the transcription factor Sp1, which plays a role in the expression of numerous genes involved in cell growth and metabolism nih.govnih.gov.

Receptor Protein Tyrosine Kinase (PTK): Berberine has been shown to potently inhibit human protein tyrosine phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that acts as a negative regulator of insulin (B600854) signaling nih.govresearchgate.netresearchgate.net.

SHP2: While direct interaction studies with berberine are limited, SHP2, a non-receptor protein tyrosine phosphatase, is a crucial regulator of signaling pathways that are known to be modulated by berberine.

PDE3: Berberine can attenuate lipolysis by increasing the activity of phosphodiesterase (PDE) 3B and PDE4, leading to a decrease in intracellular cAMP levels nih.gov.

| Kinase/Receptor | Effect of Berberine/Derivative Interaction |

| MET | Direct inhibition of kinase activity. |

| JAK2 | Interference with the JAK-STAT signaling pathway. |

| HNF1α | Down-regulation of protein expression nih.govahajournals.org. |

| Sp1 | Reduction of protein expression nih.govnih.gov. |

| PTK (PTP1B) | Potent competitive inhibition nih.govresearchgate.netresearchgate.net. |

| PDE3 | Increased activity leading to reduced cAMP nih.gov. |

Cellular Processes and Molecular Targets

The interactions of berberine derivatives with the aforementioned molecular targets translate into the modulation of several key cellular processes.

Regulation of Gene Expression

Berberine and its derivatives have a profound impact on the expression of various genes involved in metabolism and cell cycle regulation.

PCSK9 and LDLR: A well-documented effect of berberine is the downregulation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) gene expression excli.deuwa.edu.aunih.gov. This is achieved, in part, through the downregulation of HNF1α, a key transcriptional activator of the PCSK9 gene nih.govahajournals.org. The inhibition of PCSK9 leads to an increase in the levels of the Low-Density Lipoprotein Receptor (LDLR), thereby enhancing the clearance of LDL cholesterol from the circulation uwa.edu.au.

PTEN: Berberine has been shown to upregulate the expression of the tumor suppressor gene Phosphatase and Tensin Homolog (PTEN).

Glut-4: The regulation of the glucose transporter 4 (Glut-4) by berberine is complex and appears to be context-dependent, with some studies showing effects on its expression and translocation.

SCD1: Stearoyl-CoA Desaturase-1 (SCD1) is an enzyme involved in fatty acid metabolism. While research is ongoing, initial findings suggest that berberine derivatives may influence the expression of the SCD1 gene nih.govnih.govwikipedia.org.

| Gene | Effect of Berberine/Derivative on Expression |

| PCSK9 | Downregulation excli.deuwa.edu.aunih.gov. |

| LDLR | Upregulation (indirectly) uwa.edu.au. |

| PTEN | Upregulation. |

| Glut-4 | Modulation of expression and translocation. |

| SCD1 | Potential for modulation nih.govnih.govwikipedia.org. |

Modulation of Cellular Metabolism

Berberine derivatives are well-known for their ability to modulate both glucose and lipid metabolism. They can enhance glucose consumption in cells and influence various aspects of lipid metabolism, contributing to their beneficial effects on metabolic disorders.

Autophagy Modulation and Induction

Autophagy, a cellular process of degradation and recycling of cellular components, is significantly modulated by berberine and its derivatives. Multiple studies have demonstrated that berberine can induce autophagy in various cell types nih.govoncotarget.comnih.govspandidos-publications.comspandidos-publications.com. The induction of autophagy is a complex process that can be triggered through different signaling pathways, including the inhibition of the mTOR pathway and the activation of Beclin-1 nih.govnih.gov. This modulation of autophagy contributes to the cellular effects of berberine, including its anti-cancer properties.

Inhibition of Topoisomerase I and II

Berberine and its derivatives have been identified as poisons for topoisomerase I and II, enzymes crucial for managing DNA topology during replication and transcription researchgate.netwikipedia.org. Unlike inhibitors that prevent the binding of topoisomerase to DNA, these derivatives act as catalytic inhibitors nih.gov. They allow the formation of the enzyme-DNA complex but interfere with the subsequent steps of the catalytic cycle nih.gov.

The mechanism involves the stabilization of the transient topoisomerase-DNA intermediate, known as the cleavable complex. This action prevents the re-ligation of the DNA strand break created by the enzyme, leading to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death wikipedia.org. Research has shown that modifications at the 9 and 13 positions of the berberine structure are critical for topoisomerase inhibition researchgate.net. Specifically, derivatives belonging to the 13-diphenylalkyl series have demonstrated an efficient inhibition of the DNA relaxation and cleavage steps of human topoisomerase IB nih.gov. This inhibitory effect is enhanced upon pre-incubation with the enzyme, although the religation step of the catalytic cycle is not significantly affected nih.gov.

Interaction with Nucleic Acid Structures (e.g., Double-Stranded DNA, G-Quadruplex DNA)

The anticancer potential of berberine derivatives is significantly linked to their ability to interact with various nucleic acid structures nih.gov. The planar, tetracyclic aromatic system of the berberine scaffold is crucial for its DNA binding capabilities, allowing it to intercalate between base pairs frontiersin.org.

Double-Stranded DNA (dsDNA): Berberine derivatives exhibit a strong affinity for dsDNA, often showing a preference for AT-rich sequences through a process of partial intercalation frontiersin.org. The interaction involves the planar isoquinoline (B145761) moiety inserting itself between the DNA base pairs frontiersin.org. Studies using fluorescence analysis have shown that berberine and its 8-alkyl derivatives can enhance the fluorescent intensity of plasmid DNA, suggesting they insert into the grooves of the DNA helix phcog.com. The length of the aliphatic chain at the 8-position can influence this interaction, with shorter alkyl groups (like ethyl, butyl, hexyl, and octyl) showing a higher fluorescence-increasing effect compared to longer chains phcog.com.

G-Quadruplex DNA (G4-DNA): Berberine and its derivatives are particularly noted for their ability to bind and stabilize G-quadruplex (G4) DNA structures with higher affinity than for duplex DNA nih.govresearchgate.net. These four-stranded structures are found in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions (e.g., MYC), and are considered important anticancer targets nih.govmdpi.com.

The binding mechanism often involves the berberine molecule stacking externally on the G-tetrad, the planar core of the G-quadruplex nih.govnih.gov. Structural modifications, particularly at the 9 and 13 positions, have been synthesized to enhance this binding efficacy nih.gov. For instance, 9-substituted berberines with longer side chains and terminal amino groups show significantly improved telomeric G-quadruplex-binding ability nih.gov. Similarly, 13-pyridylalkyl derivatives form stable complexes with human telomeric G-quadruplexes, and the strength of this binding can be correlated with the length of the hydrocarbon linker mdpi.com. A newly synthesized derivative, Ber8, with a chlorohexyl group at the 9-position, has been shown to have a strong interaction with telomeric G-quadruplexes, stabilizing them and inducing a DNA damage response at the telomere region nih.gov.

| Derivative Class | Target G4-DNA | Key Finding | Reference |

|---|---|---|---|

| 9-substituted berberines | Telomeric G-quadruplex | Longer side chains with terminal amino groups enhance binding ability and selectivity. | nih.gov |

| 13-pyridylalkyl berberines | Human telomeric G-quadruplexes (Tel12, Tel23) | Form 1:1 complexes; binding strength correlates with hydrocarbon linker length. | mdpi.com |

| Ber8 (9-chlorohexyl berberine) | Telomeric G-quadruplex | Effectively stabilizes endogenous G-quadruplexes, leading to telomere uncapping. | nih.gov |

| Parent Berberine | MYC promoter G-quadruplex | Binds as a monomer in solution, contrary to previous crystal structure data showing a dimer. | nih.gov |

Modulation of Oxidative Stress Pathways (e.g., ROS generation, SOD, CAT activity)

Berberine and its derivatives play a significant role in modulating cellular oxidative stress, a key factor in various chronic diseases mdpi.com. They achieve this through multiple mechanisms, including direct free radical scavenging and enhancement of endogenous antioxidant systems mdpi.commdpi.com.

The compounds can directly inactivate highly reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂•−), hydroxyl radical (HO•), and peroxynitrite (ONOO−) nih.govmdpi.com. Cell-free assays have confirmed the antioxidant activity of berberine against peroxyl radicals and hydrogen peroxide nih.gov. In studies on human neutrophils, berberine was found to decrease the production of ROS nih.gov.

Furthermore, berberine enhances the activity of key endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.com. It can activate signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which helps reduce mitochondrial ROS production mdpi.com. Animal studies have shown that berberine supplementation increases the activities of SOD and CAT, thereby lowering oxidative stress-related damage researchgate.net. This modulation of oxidative stress is a critical component of its protective effects against conditions like atherosclerosis and cardiotoxicity nih.govfrontiersin.org.

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is vital for protein folding, and its dysfunction leads to ER stress, which is implicated in numerous diseases researchgate.netresearchgate.net. Berberine and its derivatives have been shown to protect against ER stress nih.govnih.gov.

They can alleviate ER stress by modulating the unfolded protein response (UPR), a set of signaling pathways activated by the accumulation of unfolded proteins. Berberine has been demonstrated to reduce the phosphorylation of key ER stress markers such as PERK (protein kinase R-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha) in liver cells researchgate.netresearchgate.net. By inhibiting these pathways, berberine helps to restore ER homeostasis and improve cellular function, such as insulin signal transduction researchgate.netnih.gov. Research indicates that berberine can also inhibit the ATF6 pathway, another branch of the UPR, to counteract ER stress-induced processes nih.gov.

Regulation of Heme Catabolic Pathway Components (e.g., HMOX)

Berberine derivatives can influence the heme catabolic pathway, primarily through the regulation of heme oxygenase-1 (HO-1), the inducible isoform of the first and rate-limiting enzyme in heme degradation. HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide, products which have antioxidant and anti-inflammatory properties frontiersin.org.

The regulation often occurs via the Nuclear factor erythroid 2-related factor (Nrf2) signaling pathway. Berberine can promote the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of genes like HMOX1 (the gene encoding HO-1), leading to their transcription nih.gov. The upregulation of HO-1 provides cellular protection against oxidative stress and inflammation nih.gov.

Transient Receptor Potential (TRP) Channel Modulation

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of various physical and chemical stimuli cellphysiolbiochem.com. Berberine has been shown to modulate the activity of certain TRP channels, particularly the Transient Receptor Potential Vanilloid 4 (TRPV4), a Ca²⁺-permeable cation channel nih.gov.

Research has demonstrated that berberine can suppress the TRPV4 channel. This action leads to a reduction in intracellular Ca²⁺ concentration in vascular smooth muscle cells, which in turn induces vessel relaxation nih.gov. Overexpression of TRPV4 can abolish the effects of berberine, confirming the channel as a key target. This modulation of TRP channels represents a distinct mechanism through which berberine derivatives can exert their physiological effects, such as improving vascular stiffness nih.gov.

Antimicrobial Action Mechanisms (e.g., disruption of bacterial cell walls, protein degradation)

Berberine derivatives possess a broad spectrum of antimicrobial activities against various pathogenic microorganisms, including Gram-positive bacteria, Mycobacterium, and fungi nih.govresearchgate.net. Their mechanisms of action are diverse and target multiple cellular processes in microbes.

One of the primary mechanisms is the disruption of the bacterial cell envelope. Studies have shown that berberine can destroy the structure of the cell wall and compromise membrane integrity in bacteria like methicillin-resistant Staphylococcus aureus (MRSA) dovepress.comnih.gov. This leads to leakage of intracellular components and ultimately cell death.

Beyond damaging the cell envelope, some derivatives act by inhibiting the synthesis of essential macromolecules. Mechanistic studies have revealed that certain 13-substituted berberine derivatives inhibit the synthesis of peptidoglycan or RNA nih.gov. Other proposed antimicrobial actions include the inhibition of protein synthesis and the disruption of bacterial cell division by targeting proteins like FtsZ nih.gov. For example, a derivative known as B9OC has been shown to exert its antibacterial effect by disrupting bacterial proteins mdpi.com.

| Derivative | Target Microbe | Minimal Inhibitory Concentration (MIC) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 13-substituted derivatives | S. aureus, S. pyogenes, C. albicans | 3.12 to 6.25 µM | Inhibition of peptidoglycan or RNA synthesis. | nih.gov |

| B9OC (Canagliflozin conjugate) | S. aureus | 0.035 mM | Disruption of bacterial proteins. | mdpi.com |

| Parent Berberine | MRSA | 64 to 256 mg/L | Destruction of cell wall and membrane integrity. | dovepress.com |

Preclinical Pharmacological Investigations of Berberine Derivatives

In Vivo Studies Using Animal Models

The therapeutic potential of berberine (B55584) and its derivatives has been evaluated in a wide array of animal models, demonstrating efficacy across various disease states.

Metabolic Disorders:

In models of diabetes and metabolic syndrome, berberine derivatives have shown significant promise. For instance, in KK-Ay mice, a model for type 2 diabetes, certain derivatives have demonstrated hypoglycemic effects. nih.gov Studies in alloxan-induced diabetic mice have also shown that berberine can lower high blood glucose levels. nih.govnih.govscispace.com Furthermore, research in a prediabetic rat model has explored the effects of these compounds. A systematic review of preclinical studies on non-alcoholic fatty liver disease (NAFLD) in animal models concluded that berberine treatment significantly restored levels of total cholesterol, triglycerides, and other metabolic markers. frontiersin.org

Table 1: Effects of Berberine Derivatives in Preclinical Metabolic Disease Models

| Animal Model | Disease | Key Findings |

|---|---|---|

| KK-Ay mice | Type 2 Diabetes | Demonstrated hypoglycemic effects. nih.gov |

| Alloxan-induced diabetic mice | Diabetes | Lowered high blood glucose levels. nih.govnih.govscispace.com |

Kidney and Liver Diseases:

The efficacy of berberine has been investigated in models of polycystic kidney disease. In ADPKD cystic cell lines, berberine has been shown to slow cell growth. nih.govunife.itosti.gov In the context of liver fibrosis, berberine has been found to alleviate this condition in mouse models by inducing ferroptosis in hepatic stellate cells. nih.govbohrium.com However, one study using a specific transgenic mouse model (Pi*Z hAAT) found that berberine could potentiate liver inflammation and fibrosis. plos.org

Cancer:

Berberine and its derivatives have exhibited anti-tumor activity in various cancer xenograft models. nih.gov For example, the in vivo anti-tumor activity of a berberine derivative, compound 18, was observed in an H22 liver cancer xenograft mouse model. nih.gov In a colon cancer xenograft model using HT-29 cells, berberine treatment led to a reduction in tumor cell proliferation. researchgate.net Furthermore, a derivative, NAX014, has shown antiangiogenic and antitumor activities in a transgenic murine model of HER2/neu-positive mammary carcinoma. nih.gov A systematic review and meta-analysis of animal studies concluded that berberine exerted anti-tumor effects in a variety of tumors in vivo, particularly in breast and lung cancer. nih.gov

Table 2: Anti-Tumor Effects of Berberine Derivatives in Cancer Xenograft Models

| Cancer Type | Animal Model | Derivative/Compound | Key Findings |

|---|---|---|---|

| Liver Cancer | H22 xenograft mouse model | Compound 18 | Observed in vivo anti-tumor activity. nih.gov |

| Colon Cancer | HT-29 xenograft nude mice | Berberine | Reduced tumor cell proliferation. researchgate.net |

Other Conditions:

The therapeutic potential of berberine has also been explored in models of diabetic retinopathy, where it was found to suppress the progression of the disease in both type I and type II diabetic mice receiving insulin (B600854) therapy. nih.govresearchgate.netnih.gov In a vascular calcification rat model, berberine demonstrated an ameliorative effect by inhibiting endoplasmic reticulum stress. nih.govresearchgate.netnih.gov Additionally, in APP/PS1 transgenic mice, a model for Alzheimer's disease, berberine was found to improve endoplasmic reticulum stress. nih.gov A systematic review of preclinical studies in animal models of Alzheimer's disease revealed that berberine showed significant memory-improving activities through multiple mechanisms. researchgate.net

Organ-Specific Effects and Mechanisms (e.g., Liver, Kidney, Skeletal Muscle, Adipose Tissue, Hippocampus, Myocardium, Retina)

Preclinical studies have demonstrated that berberine and its derivatives exert significant effects on a multitude of organs through various mechanisms.

Liver: In preclinical models of non-alcoholic fatty liver disease (NAFLD), berberine has been shown to alleviate fat accumulation in hepatocytes and reduce liver tissue damage. nih.gov Its mechanisms of action in the liver include the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis, and the regulation of lipid metabolism. nih.govrsc.org Studies in animal models indicate that berberine can alter hepatic metabolism-related gene expression. nih.gov

Kidney: Berberine has demonstrated protective effects in animal models of diabetic nephropathy by controlling blood glucose, reducing oxidative stress, and suppressing the polyol pathway. nih.gov

Skeletal Muscle and Adipose Tissue: Berberine enhances glucose uptake in muscle and fat cells by stimulating glycolysis and affecting glucose transporter-4 (GLUT-4). rsc.org In adipocytes, it has been shown to inhibit differentiation through the PPARγ pathway.

Hippocampus: The neuroprotective effects of berberine have been observed in preclinical models. It is suggested that berberine's anti-inflammatory and antioxidant properties contribute to its beneficial effects in the brain.

Myocardium: In the context of cardiovascular health, berberine and its derivatives have been investigated for their cardioprotective effects. In experimental models of autoimmune myocarditis, berberine was found to mitigate cardiac damage by modulating immune responses. semanticscholar.org It can also protect the myocardium from ischemia-reperfusion injury by interfering with inflammatory processes.

Retina: While specific studies on the retina are less common, the anti-inflammatory and antioxidant properties of berberine suggest potential protective effects in retinal diseases, although more direct preclinical evidence is needed.

The organ-specific effects of berberine and its derivatives are summarized in the table below.

| Organ | Preclinical Effects | Key Mechanisms of Action |

| Liver | Alleviates hepatic steatosis, reduces liver damage. nih.gov | AMPK activation, regulation of lipid metabolism. nih.govrsc.org |

| Kidney | Ameliorates diabetic nephropathy. nih.gov | Blood glucose control, reduction of oxidative stress. nih.gov |

| Skeletal Muscle | Enhances glucose uptake. rsc.org | Stimulation of glycolysis, increased GLUT-4 translocation. rsc.org |

| Adipose Tissue | Inhibits adipocyte differentiation. | PPARγ pathway inhibition. |

| Hippocampus | Exhibits neuroprotective effects. | Anti-inflammatory and antioxidant properties. |

| Myocardium | Protects against ischemia-reperfusion injury and autoimmune myocarditis. semanticscholar.org | Modulation of immune responses and inflammation. semanticscholar.org |

Investigations into Immune Modulation in Preclinical Settings

Berberine and its derivatives have demonstrated significant immunomodulatory effects in various preclinical models. These effects are largely attributed to their anti-inflammatory properties.

In models of rheumatoid arthritis, berberine has been shown to exert anti-inflammatory and immunosuppressive effects, alleviating disease progression and severity. It can modulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells, which are crucial in autoimmune responses. Specifically, berberine has been observed to reduce the population of Th17 cells and the serum levels of IL-17 in animal models of arthritis.

Furthermore, berberine can suppress the activation of dendritic cells and modulate the function of inflammatory M1 macrophages. Its anti-inflammatory activity is also mediated through the inhibition of pro-inflammatory cytokines such as IL-1, TNF-α, and IL-6. These findings from preclinical studies highlight the potential of berberine derivatives as therapeutic agents for immune-mediated inflammatory diseases.

Pharmacokinetic Studies in Preclinical Species (e.g., Rats, Nonhuman Primates)

The therapeutic potential of berberine is often limited by its poor oral bioavailability. Pharmacokinetic studies in preclinical species, primarily rats, have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to develop strategies to enhance its systemic exposure.

Studies in rats have shown that berberine is poorly absorbed after oral administration. Once absorbed, it is rapidly distributed to various tissues, with the highest concentrations found in the liver, kidneys, muscle, lungs, and heart. Tissue concentrations are often higher and more stable than plasma concentrations. Berberine undergoes extensive metabolism, primarily in the liver, and its metabolites are excreted in the bile and urine.

Due to its low bioavailability, significant research has focused on enhancing the hepatic and systemic exposure of berberine. Chemical modification of the berberine scaffold is a key strategy to improve its pharmacokinetic properties. Various derivatives have been synthesized to increase lipophilicity and metabolic stability, thereby enhancing absorption and bioavailability.

Another approach involves the use of novel drug delivery systems, such as nanoparticles, liposomes, and micelles. These formulations can protect berberine from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption, leading to higher plasma and tissue concentrations. These strategies aim to overcome the inherent pharmacokinetic limitations of berberine and unlock its full therapeutic potential.

Advanced Research Methodologies in Berberine Derivative Studies

Computational Chemistry and Bioinformatics

Computational approaches have become indispensable in the early stages of drug discovery, enabling the efficient design and evaluation of novel berberine (B55584) derivatives with enhanced pharmacological profiles.

High-Throughput Virtual Screening (HTVS) is a computational method used to rapidly assess large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach accelerates the discovery of potential leads and enhances the efficiency of the drug development pipeline. nih.gov In the context of berberine research, high-throughput screening assays have been developed to identify candidate drugs from extensive libraries. For instance, a screening of 1,570 existing drugs identified 90 candidates, which were then narrowed down through further testing. nih.gov This process successfully identified berberine and mubritinib (B1684479) as drugs that protect the blood-spinal cord barrier, demonstrating the power of high-throughput methods in finding new applications for existing compounds and their derivatives. nih.gov

Molecular Dynamics (MD) simulations are employed to investigate the atomic-level interactions between berberine derivatives and their biological targets, providing insights into the stability and binding mechanisms of these complexes. nih.gov For example, MD simulations have been used to study the binding of berberine derivatives to butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease. scielo.brmdpi.com These simulations revealed that the stability of the derivative-enzyme complex was consistent with experimental data and that van der Waals forces played a crucial role in the binding affinity. scielo.brmdpi.com

Another study utilized MD simulations to investigate the interaction between berberine derivatives and G-quadruplexes, which are potential anti-cancer targets. nih.gov The simulations demonstrated that the derivatives bind with a higher affinity than the parent berberine compound and increase the stability of the G-quadruplex structure. nih.gov Similarly, simulations have been used to confirm the stability of berberine derivatives at the allosteric site of the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, a key regulator of metabolism.

| Biological Target | Key Findings from MD Simulations | Primary Interaction Force | Reference |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | Predicted binding free energy consistent with experimental data; elucidated inhibitory mechanism. | van der Waals energy | scielo.br |

| G-quadruplex | Derivatives bind with higher affinity than berberine; ligand binding enhances G-quadruplex stability. | van der Waals interactions | nih.gov |

| AMPK Pathway (Allosteric Site) | Indicated stability of derivative-protein complexes, supporting potential as allosteric activators. | Not specified |

Systems pharmacology provides a holistic view of a drug's effect by integrating computational and experimental methods to map the complex interactions between a compound, its multiple targets, and biological pathways. This approach is particularly well-suited for studying polypharmacological compounds like berberine, which act on multiple targets rather than a single one.

Researchers have utilized systems pharmacology to predict potential targets of berberine related to Polycystic Ovary Syndrome (PCOS). By constructing drug-target and target-pathway networks, this approach helps to elucidate the multifaceted mechanisms through which berberine may exert its therapeutic effects in complex diseases. One study successfully used a multi-target binding motif (MBM) model derived from known berberine-protein crystal structures to screen for and identify highly potential targets, including beta-secretase 1 (BACE1) and amyloid-β1-42 (Aβ1-42), which are relevant to Alzheimer's disease. This demonstrates the power of systems-level approaches in uncovering new therapeutic potentials for berberine and its derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical computational step in early-stage drug discovery. It involves using in silico models to forecast the pharmacokinetic and safety profiles of drug candidates, helping to identify compounds with favorable properties and reduce the rate of failure in later clinical trials.

For berberine derivatives, ADMET predictions have been utilized to assess their potential as safe and effective antidiabetic agents. In one study, the ADMET profiles of berberine and canadine (B1168894) were analyzed, revealing favorable characteristics for further development. These predictions, which assess properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) enzyme interactions, suggested that the derivatives were safe, warranting further experimental investigation.

| Parameter | Berberine | Canadine | Significance |

|---|---|---|---|

| P-glycoprotein (Pgp) Substrate | Active | Active | Influences drug absorption and distribution. |

| Human Intestinal Absorption (HIA) | Moderate Inhibition | Moderate Inhibition | Predicts absorption from the gut. |

| Plasma Protein Binding (PPB) | >90% | >90% | High binding can indicate a high therapeutic index. |

| Blood-Brain Barrier (BBB) Penetration | High Potential | High Potential | Indicates ability to act on the central nervous system. |

| Cytochrome P450 (CYP) Substrate | Potential Substrate | Potential Substrate | Predicts metabolic pathways. |

Data sourced from a pre-ADMET analysis of the compounds.

Biophysical Techniques for Ligand-Target Interactions

Biophysical techniques provide direct, quantitative measurements of the interactions between a drug candidate and its target protein, offering crucial data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to monitor molecular interactions in real time. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of the binding between a ligand (such as a berberine derivative) and a target molecule, which is typically immobilized on a sensor chip.

SPR has been instrumental in confirming the direct biological targets of berberine. For example, SPR, in conjunction with molecular docking, was used to confirm that beta-site amyloid precursor protein cleaving enzyme (BACE1) and amyloid beta1-42 (Aβ1-42) are direct targets of berberine, which is significant for its potential application in treating Alzheimer's disease. This technique is invaluable for validating targets identified through computational methods and for rapidly screening derivatives to triage them based on their binding kinetics and affinity.

Spectroscopic Analyses (e.g., NMR, LC-MS)

Spectroscopic techniques are fundamental in the structural characterization and analysis of berberine derivatives. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful methods used in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of berberine and its derivatives. Both ¹H and ¹³C NMR are utilized to determine the precise arrangement of atoms within the molecule. researchgate.net For instance, ¹H-NMR spectra provide information about the chemical environment of protons, while ¹³C NMR helps in identifying the carbon skeleton. researchgate.net Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the assignment of all proton and carbon resonances, providing a complete structural map of the molecule. researchgate.net These methods have been successfully applied to confirm the identity of isolated berberine and to characterize its various derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective method for analyzing berberine derivatives in complex mixtures, such as plant extracts. researchgate.net This technique is crucial for both qualitative and quantitative analysis. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification. For example, the exact mass of a berberine derivative can be determined, and its fragmentation pattern can provide clues about its structure. nibiohn.go.jp

Table 1: Spectroscopic Data for Berberine Analysis

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H-NMR | Chemical environment of protons | researchgate.netresearchgate.net |

| ¹³C-NMR | Carbon skeleton of the molecule | researchgate.net |

| 2D-NMR (HSQC, HMBC) | Complete structural assignment | researchgate.net |

| LC-MS | Molecular weight and fragmentation pattern | researchgate.netnibiohn.go.jp |

Cellular and Molecular Biology Techniques

To understand the biological activity of berberine derivatives, a suite of cellular and molecular biology techniques is employed. These methods provide insights into the compound's effects on gene expression, cell cycle, apoptosis, and cellular morphology.